molecular formula C13H17N5O6 B6097462 ethyl 2-[2-methoxy-4-[(E)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate

ethyl 2-[2-methoxy-4-[(E)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate

Cat. No.: B6097462
M. Wt: 339.30 g/mol
InChI Key: DWFBBYRUNLMAGJ-VIZOYTHASA-N
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Description

Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a phenoxy group, a methoxy group, and a nitrocarbamimidoyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-4-formylphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-[2-methoxy-4-formylphenoxy]acetate. This intermediate is then reacted with N’-nitrocarbamimidoyl hydrazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitrocarbamimidoyl hydrazinylidene moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy and methoxy groups contribute to the compound’s overall stability and reactivity, facilitating its binding to target molecules.

Comparison with Similar Compounds

Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate can be compared with similar compounds such as:

    Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-carbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Methyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

These comparisons highlight the unique features of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-3-23-12(19)8-24-10-5-4-9(6-11(10)22-2)7-15-16-13(14)17-18(20)21/h4-7H,3,8H2,1-2H3,(H3,14,16,17)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFBBYRUNLMAGJ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=N[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/N/C(=N/[N+](=O)[O-])/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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